molecular formula C17H16N4O3 B11619053 methyl 6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

methyl 6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11619053
M. Wt: 324.33 g/mol
InChI Key: YPZUGUOOHNJCMI-UHFFFAOYSA-N
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Description

Coumarins, also known as benzopyran-2-ones, are oxygen-containing heterocycles found in nature. They have been used as herbal medicines for centuries. Over 1300 coumarin derivatives have been identified, many of which exhibit valuable biological properties . Our compound of interest features a complex structure with a triazatricyclo core, making it intriguing for further investigation.

Preparation Methods

The synthesis of this compound involves several steps. Unfortunately, specific literature on its preparation is scarce. we can propose a synthetic route based on general principles:

    Alkylation of 7-Hydroxy-4-Methyl Coumarin: Start with 7-hydroxy-4-methyl coumarin and react it with propargyl bromide in dry acetone using anhydrous potassium carbonate as a base. This step introduces the propargyl group.

    Triazole Formation: Next, react the intermediate with various sodium azides to form the triazole ring.

Industrial production methods may involve modifications of these steps, but detailed information remains proprietary.

Chemical Reactions Analysis

The compound likely undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products could include derivatives with altered substituents or additional functional groups.

Scientific Research Applications

    Medicine: Investigate its pharmacological properties, such as anti-HIV, anticancer, and neuroprotective effects.

    Chemistry: Explore its reactivity in organic synthesis.

    Industry: Assess its potential as a building block for novel materials.

Mechanism of Action

The exact mechanism remains unknown, but molecular targets and pathways likely involve interactions with cellular receptors or enzymes.

Comparison with Similar Compounds

Unfortunately, direct comparisons are challenging due to the compound’s uniqueness. related compounds with triazole or coumarin moieties could serve as points of comparison.

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

methyl 6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C17H16N4O3/c1-4-7-20-13(18)11(17(23)24-3)9-12-15(20)19-14-10(2)6-5-8-21(14)16(12)22/h4-6,8-9,18H,1,7H2,2-3H3

InChI Key

YPZUGUOOHNJCMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)OC

Origin of Product

United States

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